molecular formula C5H12N2O3 B096966 O-(2-Aminoethyl)-L-serine CAS No. 15219-97-3

O-(2-Aminoethyl)-L-serine

Cat. No.: B096966
CAS No.: 15219-97-3
M. Wt: 148.16 g/mol
InChI Key: SLTGLTLBIVDQKE-BYPYZUCNSA-N
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Description

Oxalysine, also known as O-(2-Aminoethyl)-L-serine, is a unique amino acid derivative. It is characterized by the presence of an aminoethyl group attached to the serine molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxalysine can be synthesized through enzymatic reactions involving specific oxidases. One common method involves the use of Pseudomonas putida N-methyl-L-amino acid dehydrogenase and T. viride L-lysine oxidase in the presence of Tris buffer, flavin adenine dinucleotide, and catalase. The reaction is typically carried out at 30°C and pH 8.2 for 72 hours .

Industrial Production Methods: Industrial production of oxalysine often involves microbial fermentation processes. Streptomyces roseoviridofuscus, a soil bacterium, has been identified as a potential source for large-scale production of oxalysine .

Chemical Reactions Analysis

Types of Reactions: Oxalysine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed: The major products formed from the oxidation of oxalysine include ethanolamine, N-oxalylethanolamine, and 3-morpholone .

Comparison with Similar Compounds

Uniqueness: Oxalysine’s unique structure, characterized by the aminoethyl group, allows it to participate in specific biochemical reactions that are not possible with other amino acids. This makes it a valuable tool in enzymatic studies and a potential therapeutic agent .

Properties

IUPAC Name

(2S)-2-amino-3-(2-aminoethoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O3/c6-1-2-10-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTGLTLBIVDQKE-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(COC[C@@H](C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00912533
Record name O-(2-Aminoethyl)serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00912533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15219-97-3, 997-44-4
Record name O-(2-Aminoethyl)-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15219-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxalysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000997444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alanine, 3-(2-aminoethoxy)-, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015219973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-(2-Aminoethyl)serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00912533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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